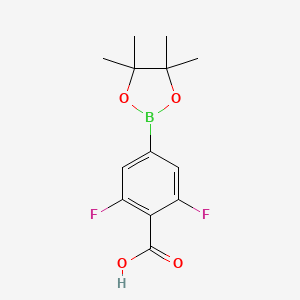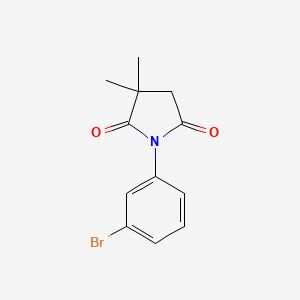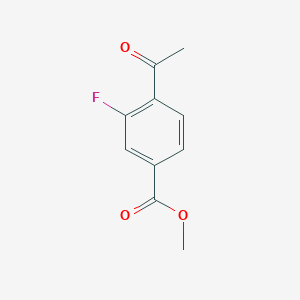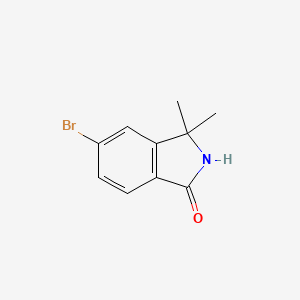
1-(4-溴-3,5-二甲基-1H-吡唑-1-基)丙-2-醇
描述
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol” is characterized by the presence of a bromine atom and two nitrogen atoms in the pyrazole ring. More detailed structural information might be obtained through spectroscopic, thermal, and X-ray crystallographic analyses .科学研究应用
药物合成
该化合物在各种药物的合成中用作通用的构建块。其结构有利于形成潜在治疗剂的主链。 例如,吡唑的衍生物,该化合物的核心结构,已被探索用于其对抗结核分枝杆菌的抗结核潜力 。化合物中存在的溴原子可以作为良好的离去基团或在进一步的化学反应中被取代,使其在药物化学中具有价值。
材料科学
在材料科学中,该化合物的独特结构可用于开发具有特定性能的新材料。 例如,已知吡唑衍生物形成固体六配位络合物,这可能有助于创建新型聚合物或涂层 。
分析化学
“1-(4-溴-3,5-二甲基-1H-吡唑-1-基)丙-2-醇”可用作分析方法中的标准品或试剂。 其明确的结构和性质,例如熔点和纯度,使其适用于气相色谱 (GC) 和傅里叶变换红外光谱 (FTIR) 等技术中的校准标准 。
生物化学
在生物化学中,该化合物可能参与酶相互作用的研究,因为吡唑环经常出现在与酶相互作用的分子中。 它也可用于合成模拟天然存在分子的结构的化合物,有助于生物途径的研究 。
有机化学
该化合物是有机合成中宝贵的试剂。它可用于创建各种不同的化学结构,用作合成更复杂分子的前体。 其溴原子在取代反应中特别有用,取代反应是有机合成的基础 。
药理学
在药理学中,该化合物的衍生物可用于筛选各种生物活性。已知吡唑衍生物表现出广泛的生物活性,包括抗菌、抗病毒和抗炎作用。 这使其成为开发新药的化合物 。
作用机制
Target of Action
Similar pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols and aldehydes in the body.
Mode of Action
It is suggested that similar pyrazole derivatives act as inhibitors of their target enzymes . This means that the compound binds to the active site of the enzyme, preventing it from catalyzing its usual reactions.
Biochemical Pathways
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the metabolism of alcohols and aldehydes in the body .
Result of Action
If the compound acts as an inhibitor of liver alcohol dehydrogenase, it could potentially interfere with the metabolism of alcohols and aldehydes in the body .
生化分析
Biochemical Properties
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteomic research applications . The nature of these interactions often involves binding to specific active sites on enzymes or proteins, thereby influencing their activity and function.
Cellular Effects
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can alter the expression of certain genes and modulate metabolic pathways . These effects are crucial for understanding its potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby inhibiting or activating their function . This binding can lead to downstream effects on cellular processes and gene expression, ultimately influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective application in research and potential therapeutic use.
Metabolic Pathways
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions determine its localization and accumulation within specific tissues, influencing its overall activity.
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWVVVBXCYWIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


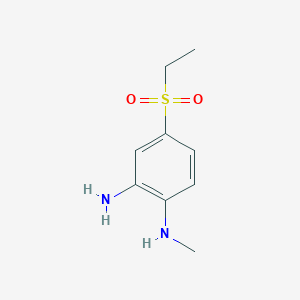

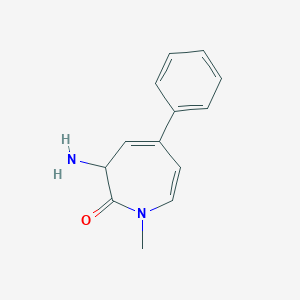
![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate](/img/structure/B1399416.png)
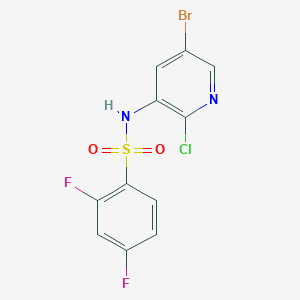
![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)
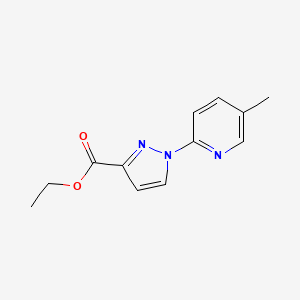
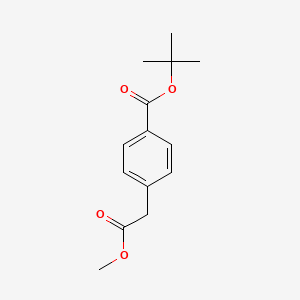

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)
